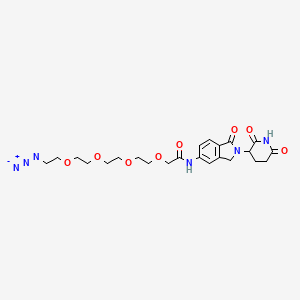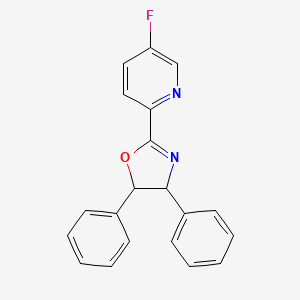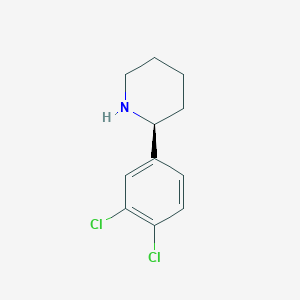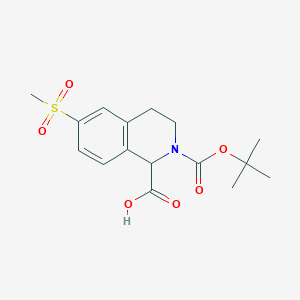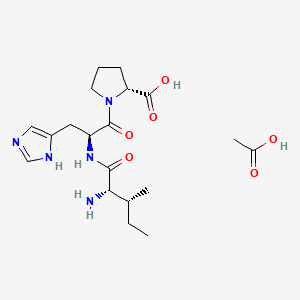
Angiotensin 1/2 (5-7) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensin 1/2 (5-7) acetate is a peptide with the sequence H2N-Ile-His-Pro-OH. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver. Angiotensin is an oligopeptide and a hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of angiotensin peptides, including angiotensin 1/2 (5-7) acetate, often involves large-scale SPPS. This method is scalable and allows for the production of peptides in significant quantities. The use of automated peptide synthesizers enhances efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensin 1/2 (5-7) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Applications De Recherche Scientifique
Angiotensin 1/2 (5-7) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Angiotensin 1/2 (5-7) acetate exerts its effects through the renin-angiotensin system. It binds to specific receptors on the surface of cells, leading to a cascade of intracellular events. These events include the activation of G-protein-coupled receptors, which in turn activate various signaling pathways. The primary molecular targets include angiotensin receptors, which mediate the peptide’s effects on blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Angiotensin II: A potent vasoconstrictor that plays a key role in blood pressure regulation.
Angiotensin I: A precursor to angiotensin II, converted by angiotensin-converting enzyme.
Angiotensin 1/2 (1-7): A peptide with vasodilatory effects, counteracting the actions of angiotensin II.
Uniqueness: Angiotensin 1/2 (5-7) acetate is unique in its specific sequence and its role within the renin-angiotensin system. Unlike angiotensin II, which primarily causes vasoconstriction, this compound has distinct biological activities that contribute to its potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H31N5O6 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
acetic acid;(2R)-1-[(2S)-2-[[(2S,3R)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H27N5O4.C2H4O2/c1-3-10(2)14(18)15(23)21-12(7-11-8-19-9-20-11)16(24)22-6-4-5-13(22)17(25)26;1-2(3)4/h8-10,12-14H,3-7,18H2,1-2H3,(H,19,20)(H,21,23)(H,25,26);1H3,(H,3,4)/t10-,12+,13-,14+;/m1./s1 |
Clé InChI |
KESMRQYFHXNSOU-KPTCQZBZSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


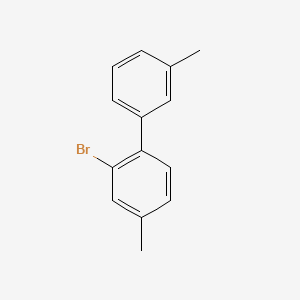
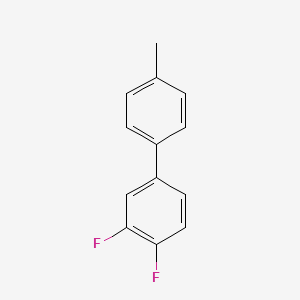
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
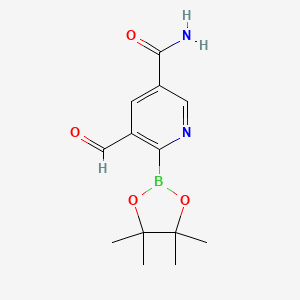

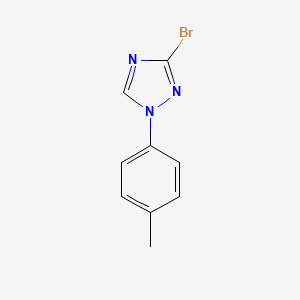
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
